molecular formula C12H10N4O B2911258 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one CAS No. 300398-03-2

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2911258
CAS No.: 300398-03-2
M. Wt: 226.239
InChI Key: IRMISFCODPRPSB-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one is a specialized chemical building block designed for research and development applications. This compound belongs to a class of reagents known for their utility in organic synthesis. The benzotriazole group is a well-established and versatile synthetic auxiliary, frequently employed to facilitate a wide range of chemical transformations due to its excellent leaving group properties and ability to stabilize adjacent carbocations . Compounds featuring the N-benzotriazolylmethyl functional group have demonstrated significant value in the synthesis of complex molecules, including the preparation of heterocyclic aminals and other pharmacologically relevant intermediates . The structure of this compound combines the benzotriazole moiety with a dihydropyridinone ring, suggesting potential for its use in constructing molecular hybrids and for further functionalization. Researchers can leverage this reagent to introduce the 1,2-dihydropyridin-2-one scaffold into target molecules, a structure of interest in medicinal chemistry. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(benzotriazol-1-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-7-3-4-8-15(12)9-16-11-6-2-1-5-10(11)13-14-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMISFCODPRPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CN3C=CC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one typically involves the reaction of benzotriazole with a suitable pyridinone precursor. One common method is the condensation of benzotriazole with 2-chloromethylpyridin-2-one under basic conditions. This reaction proceeds smoothly in the presence of a base such as potassium carbonate, yielding the desired product in good yields .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific reagents and conditions used but generally include functionalized derivatives of the parent compound .

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the pyridinone ring can form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f)

  • Core Structure : Benzimidazole-2-thione with two benzotriazolylmethyl substituents.
  • Key Differences : The benzimidazole-2-thione core replaces the dihydropyridin-2-one, introducing sulfur instead of oxygen. This substitution increases polarizability and alters redox properties.
  • Synthesis : Formed via nucleophilic substitution between benzimidazole precursors and benzotriazole derivatives. Yields depend on nucleophile size, with bulkier groups reducing efficiency .
  • Applications: Potential as a corrosion inhibitor or ligand in coordination chemistry due to sulfur’s soft Lewis basicity.

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyrrolidin-2-one

  • Core Structure : Pyrrolidin-2-one (a saturated five-membered lactam) with a benzotriazolylmethyl group.
  • Key Differences: The saturated pyrrolidinone ring lacks the conjugation present in dihydropyridin-2-one, reducing aromaticity and altering electronic properties.
  • Applications : Used in peptide mimetics and as a building block in drug discovery due to its conformational flexibility .

1-Methyl-5-nitro-3-phenyl-1,2-dihydropyridin-2-one

  • Core Structure : Dihydropyridin-2-one with methyl, nitro, and phenyl substituents.
  • Key Differences : The nitro and phenyl groups introduce strong electron-withdrawing and π-π interaction capabilities, respectively, enhancing electrophilicity compared to the benzotriazole derivative.
  • Applications : Investigated as a precursor in explosives or agrochemicals due to nitro group reactivity .

3-[4-(2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)phenyl]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

  • Core Structure : Fused imidazo[4,5-b]pyridin-2-one linked to an imidazo[1,2-a]benzimidazole via a phenyl group.
  • Key Differences : The extended fused-ring system increases molecular rigidity and planarity, enhancing intercalation with DNA or proteins.
  • Synthesis : Achieved via multi-step reactions involving carbonyldiimidazole-mediated cyclization .
  • Applications : Targeted in oncology research for kinase inhibition.

Stability and Reactivity

  • The target compound’s lactam ring is susceptible to hydrolysis under strongly acidic or basic conditions, whereas benzimidazole-2-thione derivatives exhibit greater stability due to sulfur’s lower electronegativity .
  • Nitro-substituted dihydropyridin-2-ones (e.g., 1-methyl-5-nitro-3-phenyl derivative) are prone to reduction reactions, limiting their use in oxidative environments .

Pharmacological Potential

  • The benzotriazole moiety in the target compound may confer antiviral or antifungal activity, analogous to benzotriazole-containing drugs like tazobactam .
  • Fused imidazo-benzimidazole derivatives show promise in targeting tyrosine kinases, with IC50 values in the nanomolar range .

Biological Activity

The compound 1-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one represents a novel class of benzotriazole derivatives that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₄H₁₁N₅O
  • Molecular Weight : 253.26 g/mol
  • CAS Number : 95-14-7

This compound is characterized by the presence of a benzotriazole moiety linked to a dihydropyridinone structure, which is significant for its biological activity.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that certain derivatives possess potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus.

CompoundActivityReference
1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-1H-benzotriazolePotent against Staphylococcus aureus
N-benzenesulfonylbenzotriazoleEffective against Trypanosoma cruzi

The mechanism of action is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antifungal Activity

Benzotriazoles have also been investigated for their antifungal properties. For example, certain derivatives have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml.

CompoundFungal StrainMIC (μg/ml)Reference
4,5,6,7-tetrabromo-benzotriazoleCandida albicans12.5 - 25
Benzotriazole derivativesAspergillus niger12.5 - 25

Antitumor Activity

The antitumor potential of benzotriazole derivatives has been explored extensively. Studies indicate that these compounds can inhibit tumor cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression.

CompoundCancer TypeMechanism of ActionReference
Benzotriazole derivative ABreast cancerInduces apoptosis
Benzotriazole derivative BLung cancerCell cycle arrest

Case Study 1: Antimicrobial Efficacy

In a comparative study conducted by Suma et al., a series of benzotriazole derivatives were synthesized and evaluated for their antimicrobial activity using the cup plate diffusion method. Among the tested compounds, one derivative exhibited comparable efficacy to Ciprofloxacin against Staphylococcus aureus, highlighting the potential of benzotriazoles in treating resistant bacterial infections.

Case Study 2: Antifungal Properties

Pagliero's research group focused on the antifungal activity of modified benzotriazoles. The study revealed that specific substitutions on the benzotriazole ring significantly enhanced antifungal potency against both Candida and Aspergillus species.

Q & A

Q. What are the standard synthetic routes for 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized for yield?

The compound is synthesized via nucleophilic substitution or multicomponent reactions. A representative method involves reacting 1H-benzotriazole derivatives with dihydropyridinone precursors under reflux in aprotic solvents (e.g., acetonitrile). Post-synthesis purification employs silica gel column chromatography with eluents like hexane/ethyl acetate (7:1 to 3:1), yielding ~51% pure product . Optimization strategies include:

  • Varying reaction temperature (60–100°C) to balance reactivity and side-product formation.
  • Adjusting stoichiometry of benzotriazole derivatives to reduce unreacted starting material.
  • Screening catalysts (e.g., K₂CO₃ or Et₃N) to enhance nucleophilicity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., benzotriazole methylene protons at δ 5.2–5.5 ppm, dihydropyridinone carbonyl at ~170 ppm) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What preliminary biological screening assays are recommended for this compound?

While direct evidence is limited, analogous benzotriazole-containing compounds are evaluated for antimicrobial activity via:

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
  • MIC (Minimum Inhibitory Concentration) determination : Use microdilution methods in Mueller-Hinton broth .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

Advanced methods include:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., microbial enzymes) using AutoDock Vina or Schrödinger Suite.
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations.

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions. Mitigation approaches:

  • Standardize protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Control for solvent effects : Compare DMSO vs. aqueous solubility impacts on activity.
  • Replicate under varying pH : Test activity in buffers (e.g., pH 6.5 ammonium acetate ) to assess stability.

Q. How does the benzotriazole moiety influence the compound’s stability under physiological conditions?

Stability studies involve:

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC .
  • Light sensitivity : Assess photodegradation under UV-Vis irradiation (λ = 254 nm).

Q. What mechanistic insights explain the role of benzotriazole in substitution reactions?

Kinetic studies reveal:

  • Nucleophile size dependence : Bulky nucleophiles (e.g., t-butanol) reduce yields due to steric hindrance, while smaller nucleophiles (e.g., cyanide) favor SN2 pathways .
  • Leaving group ability : Benzotriazole’s electron-withdrawing nature enhances methylene group reactivity .

Q. How can X-ray crystallography validate the compound’s structure?

Single-crystal X-ray diffraction (employing SHELX software ) resolves:

  • Bond lengths/angles (e.g., C-N bonds in benzotriazole: ~1.32–1.35 Å).
  • Torsional conformations of the dihydropyridinone ring.
  • Hydrogen-bonding networks (if applicable).

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